

Spectroscopic data comparison of 4-(tributylstannyl)thiazole with other thiazole derivatives

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Compound of Interest

Compound Name: **4-(Tributylstannyl)thiazole**

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An In-Depth Comparative Guide to the Spectroscopic Data of **4-(tributylstannyl)thiazole** and Other Thiazole Derivatives

Introduction: The Central Role of Thiazoles and Spectroscopic Validation

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone scaffold in medicinal chemistry and materials science.^[1] Its derivatives are found in a wide array of biologically active compounds, including the anti-cancer drug Bleomycin and vitamin B1 (thiamine).^[2] The functionalization of the thiazole ring at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which in turn dictates its biological activity and physical characteristics. **4-(tributylstannyl)thiazole** is a key organometallic intermediate, valued for its utility in palladium-catalyzed cross-coupling reactions (like the Stille coupling), which enable the construction of more complex molecular architectures.

Given the subtle yet significant impact of different substituents on the thiazole core, unambiguous structural confirmation is paramount. A multi-technique spectroscopic approach, primarily utilizing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), is the gold standard for the characterization of these derivatives. This guide provides a detailed comparison of the spectroscopic data for **4-(tributylstannyl)thiazole** and other thiazole derivatives.

(tributylstanny)thiazole alongside other representative thiazole derivatives, offering insights into how different functional groups influence their spectral signatures.

Methodology: Protocols for Spectroscopic Analysis

The integrity of spectroscopic data is built upon robust and reproducible experimental protocols. The following sections detail the standardized procedures for acquiring NMR, IR, and MS data, explaining the causality behind key experimental choices.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[\[3\]](#)

Experimental Choices Explained:

- Solvent: Deuterated solvents (e.g., CDCl_3 , DMSO-d_6) are used because they are "invisible" in ^1H NMR spectra, preventing solvent signals from overwhelming the analyte signals. The choice of solvent depends on the analyte's solubility.
- Concentration: A concentration of 5-25 mg/mL is optimal for ^1H NMR, balancing signal strength with potential line broadening at higher concentrations. ^{13}C NMR requires higher concentrations (50+ mg/mL) due to the low natural abundance of the ^{13}C isotope (~1.1%).
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard to reference the chemical shifts to 0 ppm. It is chemically inert and produces a single, sharp signal that does not typically overlap with analyte signals.

Step-by-Step Protocol:

- Sample Preparation: Accurately weigh 10-20 mg of the thiazole derivative and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3) in a clean vial.
- Transfer: Transfer the solution into a high-quality 5 mm NMR tube.

- Instrument Setup: Place the NMR tube into the spectrometer's spinner and insert it into the magnet.
- Locking and Shimming: The instrument "locks" onto the deuterium signal of the solvent to stabilize the magnetic field. "Shimming" is then performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, well-resolved peaks.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a spectrometer with a frequency of at least 300 MHz. Standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum on the same sample. Due to the lower sensitivity, a greater number of scans (hundreds to thousands) and a longer acquisition time are necessary. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.
- Data Processing: The raw data (Free Induction Decay, FID) is converted into a spectrum using a Fourier Transform. Phase and baseline corrections are applied to ensure accurate peak integration and chemical shift determination.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).

Experimental Choices Explained:

- ATR Technique: Attenuated Total Reflectance (ATR) is a common and convenient technique for solid and liquid samples. It requires minimal sample preparation and involves pressing the sample against a high-refractive-index crystal (like diamond or germanium).

Step-by-Step Protocol:

- **Background Scan:** With the ATR crystal clean, perform a background scan. This measures the ambient atmosphere (H_2O , CO_2) and is automatically subtracted from the sample spectrum.
- **Sample Application:** Place a small amount of the solid thiazole derivative directly onto the ATR crystal.
- **Apply Pressure:** Use the instrument's pressure arm to ensure firm contact between the sample and the crystal.
- **Data Acquisition:** Scan the sample over the typical mid-IR range ($4000\text{--}400\text{ cm}^{-1}$). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
- **Cleaning:** Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS) Protocol

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing insights into its fragmentation patterns.

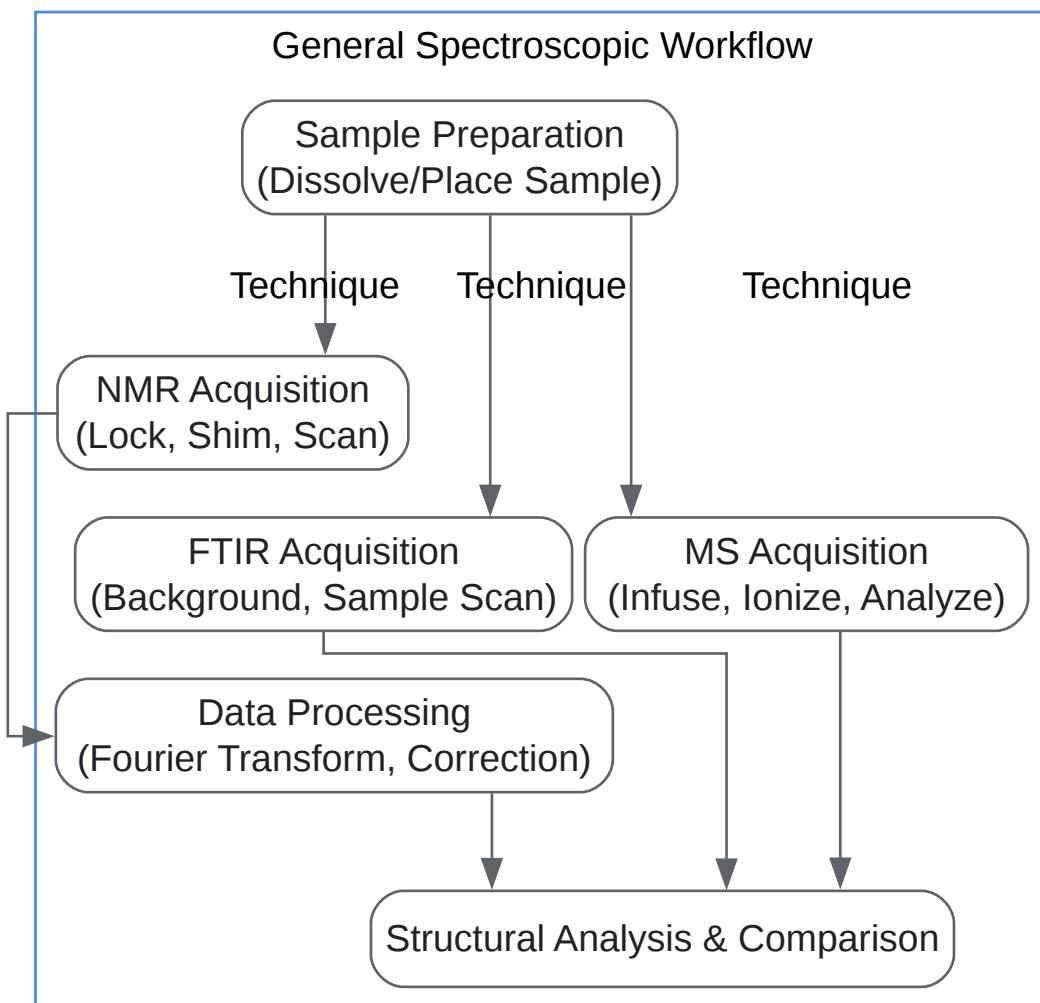
Experimental Choices Explained:

- **Ionization Technique:** Electrospray Ionization (ESI) is a soft ionization technique suitable for polar molecules, while Electron Impact (EI) is a harder technique that causes more fragmentation, providing structural clues. The choice depends on the analyte and the desired information.

Step-by-Step Protocol:

- **Sample Preparation:** Prepare a dilute solution of the analyte (typically $\sim 1\text{ mg/mL}$) in a suitable volatile solvent like methanol or acetonitrile.
- **Infusion:** The solution is introduced into the mass spectrometer's source, often via direct infusion or through a liquid chromatograph (LC-MS).
- **Ionization:** The sample is ionized in the source (e.g., via ESI).

- Mass Analysis: The resulting ions are guided into the mass analyzer (e.g., Time-of-Flight or Quadrupole), which separates them based on their m/z ratio.
- Detection: The detector records the abundance of ions at each m/z value, generating the mass spectrum.



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Caption: A generalized workflow for the spectroscopic characterization of thiazole derivatives.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **4-(tributylstannyl)thiazole** and three other thiazole derivatives selected to illustrate the electronic effects of different

substituents.

Structures of Compared Thiazole Derivatives

4-(tributylstanny)thiazole 2-Bromothiazole 2,4-Dibromothiazole Thiazole-2-carboxylic acid

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Caption: Molecular structures of the thiazole derivatives under comparison.

Table 1: ^1H NMR Data Comparison (CDCl_3 Solvent)

Compound	H-2 (δ , ppm)	H-4 (δ , ppm)	H-5 (δ , ppm)	Other Signals (δ , ppm)
4-(tributylstanny)thiazole	8.71 (d)	-	7.39 (d)	0.9-1.6 (m, tributyl protons)
2-Bromothiazole	-	7.31 (d, $J=3.6$ Hz)	7.61 (d, $J=3.6$ Hz)	-
2,4-Dibromothiazole	-	-	7.21 (s)	-
Thiazole-2-carboxylic acid	-	8.3 (d)	7.9 (d)	~11-12 (br s, COOH)

Note: Data for Thiazole-2-carboxylic acid is often reported in DMSO-d_6 , which can affect chemical shifts.

Table 2: ^{13}C NMR & MS Data Comparison

Compound	C-2 (δ , ppm)	C-4 (δ , ppm)	C-5 (δ , ppm)	Molecular Weight	Molecular Ion (m/z)
4-(tributylstannyl)thiazole	158.2	148.5	131.1	374.17	375.1 ($M+H$) ⁺ or isotopic pattern
2-Bromothiazole	137.9	122.9	143.1	164.02	163/165 (bromine isotopes)
2,4-Dibromothiazole	126.5	115.8	135.2	242.92[4]	241/243/245 (dibromine isotopes)
Thiazole-2-carboxylic acid	162.5	128.0	146.0	129.14[5]	129.0 (M^+)

Note: ^{13}C NMR chemical shifts can vary slightly based on solvent and referencing.

In-Depth Spectroscopic Analysis

Analysis of ^1H NMR Spectra

The chemical shifts of the thiazole ring protons are highly sensitive to the electronic nature of the substituents. The aromatic protons of the parent thiazole ring typically resonate between 7.27 and 8.77 ppm, indicating a significant diamagnetic ring current.[2]

- **4-(tributylstannyl)thiazole:** The tributylstannyl group ($-\text{SnBu}_3$) is electron-donating. This effect increases the electron density at the attached C-4 position. Consequently, the adjacent H-5 proton at 7.39 ppm is shielded and appears significantly upfield compared to protons on thiazole rings with electron-withdrawing groups. The H-2 proton, being adjacent to the electronegative nitrogen, remains the most downfield proton at 8.71 ppm. The complex multiplet between 0.9 and 1.6 ppm is characteristic of the butyl chains on the tin atom.
- **2-Bromothiazole:** Bromine is an electron-withdrawing group. When placed at the C-2 position, it deshields the adjacent H-5 proton, causing it to resonate further downfield (7.61

ppm) compared to the H-4 proton (7.31 ppm).[6] The coupling constant (J) of 3.6 Hz is typical for a three-bond coupling between H-4 and H-5 in a thiazole ring.

- **2,4-Dibromothiazole:** With two strong electron-withdrawing bromine atoms, the remaining H-5 proton is expected to be deshielded. The observed signal is a singlet at 7.21 ppm, as there are no adjacent protons to couple with.[7][8]
- **Thiazole-2-carboxylic acid:** The carboxylic acid group is also electron-withdrawing. Both H-4 and H-5 protons are shifted downfield relative to unsubstituted thiazole. The broad singlet observed at high ppm values (~11-12 ppm) is characteristic of the acidic carboxylic proton.

Analysis of ^{13}C NMR Spectra

The trends observed in ^1H NMR are mirrored in the ^{13}C NMR spectra.

- **4-(tributylstannyl)thiazole:** The electron-donating nature of the stannyl group shields the directly attached C-4 carbon. However, the most significant feature is the large upfield shift of C-4 compared to its position in electron-withdrawing substituted thiazoles. The C-2 and C-5 carbons are also influenced, with C-2 typically being the most downfield carbon due to its position between two heteroatoms (N and S).
- **2-Bromothiazole & 2,4-Dibromothiazole:** The carbon atoms directly attached to the electronegative bromine atoms (C-2 and C-4) are deshielded, but the "heavy atom effect" of bromine can sometimes lead to complex shifts. In 2,4-dibromothiazole, both C-2 and C-4 are shifted significantly upfield compared to other derivatives, a phenomenon often seen with heavy halogen substitution.
- **Thiazole-2-carboxylic acid:** The carbonyl carbon (C=O) of the acid group would appear far downfield (typically >160 ppm), and is a key identifier for this compound. The C-2 carbon to which it is attached is also shifted downfield due to the deshielding effect of the carbonyl group.

Conclusion

The spectroscopic analysis of thiazole derivatives provides a clear and detailed picture of their molecular structure. The comparison between **4-(tributylstannyl)thiazole** and other derivatives powerfully illustrates the predictable influence of substituent electronic effects on

NMR chemical shifts. The electron-donating tributylstannyl group causes a characteristic upfield shift of adjacent ring protons and carbons, while electron-withdrawing groups like bromine and carboxylic acid induce a downfield shift. Techniques like FTIR and MS serve as crucial complementary tools, confirming the presence of specific functional groups and verifying the overall molecular weight, respectively. Together, these methods form a self-validating system essential for the rigorous characterization required in modern chemical research and drug development.

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